Levomedetomidine
Description
Contextualization of Levomedetomidine as a Levorotatory Enantiomer of Medetomidine (B1201911)
This compound is one of the two stereoisomers that constitute the compound medetomidine. helsinki.fi Medetomidine is a potent and selective α2-adrenoceptor agonist, but it exists as a racemic mixture, meaning it is composed of equal parts of two enantiomers that are mirror images of each other. researchgate.net These enantiomers are this compound and dexmedetomidine (B676).
Specifically, this compound is the levorotatory or (l)-enantiomer, which refers to its property of rotating plane-polarized light to the left. Its counterpart, dexmedetomidine, is the dextrorotatory or (d)-enantiomer. nih.govnih.gov The primary pharmacological activity of the racemic medetomidine mixture is attributed almost exclusively to dexmedetomidine. helsinki.fisigmaaldrich.com
Significance of Enantiomeric Studies in α2-Adrenoceptor Pharmacology and Stereoselectivity
The study of individual enantiomers like this compound is fundamental to understanding the principle of stereoselectivity in pharmacology. Biological systems, including receptors like the α2-adrenoceptor, are inherently chiral. This means they can interact differently with the two enantiomers of a drug, even though the enantiomers have the same chemical formula and connectivity.
Central α2-adrenoceptors exhibit a high degree of stereoselectivity for the enantiomers of medetomidine. nih.govdocumentsdelivered.com The significant difference in the pharmacological activity between dexmedetomidine and this compound underscores this principle. While dexmedetomidine is a potent and full agonist at α2-adrenoceptors, responsible for the sedative and analgesic effects of medetomidine, this compound is generally considered to be pharmacologically inactive or to possess only weak partial agonist or antagonist effects at high concentrations. helsinki.finih.govsigmaaldrich.comavma.org
This stark difference in activity makes the enantiomers of medetomidine invaluable tools for researchers. By comparing the effects of the active dexmedetomidine, the inactive this compound, and the racemic mixture, scientists can more accurately attribute specific physiological responses to the activation of α2-adrenoceptors. sigmaaldrich.com The α2/α1 selectivity ratio for dexmedetomidine is reported to be 1,300, whereas for this compound it is only 23. avma.org
| Property | Dexmedetomidine | This compound | Medetomidine (Racemic Mixture) |
|---|---|---|---|
| Stereoisomer | Dextrorotatory (d)-enantiomer | Levorotatory (l)-enantiomer | Racemic mixture of d- and l-enantiomers |
| Primary Activity at α2-Adrenoceptor | Potent, selective agonist nih.gov | Largely inactive; weak partial agonist/antagonist at high doses nih.govsigmaaldrich.com | Selective agonist (activity from dexmedetomidine) |
| α2/α1 Selectivity Ratio | 1,300 avma.org | 23 avma.org | 1,620 nih.govnih.gov |
Overview of Current Research Trajectories and Academic Interest in this compound
Academic interest in this compound primarily revolves around its use as a pharmacological tool and, more recently, its detection in non-clinical settings. The main research trajectories include:
Elucidating Dexmedetomidine's Mechanism of Action: this compound serves as an essential negative control in experiments. By demonstrating that this compound does not produce the same effects as dexmedetomidine, researchers can confirm that the observed sedative, analgesic, and cardiovascular effects are indeed mediated by the specific interaction of the d-enantiomer with α2-adrenoceptors. sigmaaldrich.comnih.gov
Investigating Subtle Pharmacological Effects: While often termed "inactive," some research has explored the effects of this compound at high concentrations. A study in dogs found that this compound itself produced no observable behavioral changes. avma.orgnih.gov However, when administered with dexmedetomidine, the higher dose of this compound was found to reduce the sedative and analgesic effects of its active counterpart while enhancing bradycardia (a slow heart rate). nih.gov This suggests that this compound is not entirely inert and may have complex interactions at the receptor level, possibly acting as a weak partial agonist or antagonist. avma.org
Pharmacokinetic Studies: Research has also compared the pharmacokinetics of the two enantiomers. In dogs, the clearance of this compound was found to be more rapid than that of dexmedetomidine or the racemic mixture. researchgate.net
| Condition | Observed Effect of this compound |
|---|---|
| Administered Alone | No behavioral changes observed. |
| Administered with Dexmedetomidine (High Dose) | Reduced the sedative effects of dexmedetomidine. |
| Administered with Dexmedetomidine (High Dose) | Reduced the analgesic effects of dexmedetomidine. |
| Administered with Dexmedetomidine (High Dose) | Enhanced the bradycardia associated with dexmedetomidine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119717-21-4 | |
| Record name | Levomedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Levomedetomidine
Adrenergic Receptor Interactions and Functional Activity
Levomedetomidine's interactions with adrenergic receptors are characterized by varied functional activities that are dependent on the specific receptor subtype and the cellular system being examined.
Alpha-2 Adrenoceptor Binding and Efficacy
This compound demonstrates a notable, albeit significantly lower, affinity for alpha-2 adrenoceptors when compared to its dextro-enantiomer, dexmedetomidine (B676).
In certain experimental models, this compound has been shown to act as a weak partial agonist at alpha-2 adrenoceptors. avma.orgnih.gov This activity is particularly evident at high concentrations. For instance, in some systems, this compound can elicit a partial response, though with much lower potency and intrinsic activity compared to full agonists like dexmedetomidine. helsinki.finih.gov Studies in mice have indicated that at high doses, this compound can produce some sedative and analgesic effects, which is suggestive of weak agonistic properties. nih.govnih.gov
Conversely, in other cellular environments, particularly those with constitutive receptor activity, this compound functions as an inverse agonist, also referred to as a negative antagonist. avma.orggoogle.comnih.gov This means that instead of activating the receptor, it reduces its basal level of activity. nih.gov This inverse agonism has been observed at the alpha-2A adrenoceptor subtype. nih.govnih.gov In human erythroleukemia (HEL) cells, which exhibit constitutive alpha-2A adrenoceptor activity, this compound was found to decrease intracellular calcium levels and increase forskolin-stimulated cAMP production, actions characteristic of an inverse agonist. nih.gov This property suggests that this compound can modulate receptor tone downwards, a feature that distinguishes it from neutral antagonists. nih.gov
The two enantiomers of medetomidine (B1201911), dexmedetomidine and this compound, display starkly different efficacies at alpha-2 adrenoceptors, highlighting the stereoselectivity of this receptor. nih.gov Dexmedetomidine is a potent full agonist, effectively activating the receptor and its downstream signaling pathways. nih.govnih.gov In contrast, this compound's activity ranges from weak partial agonism to inverse agonism depending on the specific receptor system and its level of constitutive activity. avma.orgnih.gov
This divergence in efficacy is rooted in how each enantiomer interacts with the receptor and influences its coupling to G-proteins. nih.gov Dexmedetomidine promotes a receptor conformation that efficiently couples to and activates inhibitory G-proteins (Gi/o). nih.gov this compound, however, appears to stabilize a different, less active or even inactive, receptor conformation. nih.gov This differential interaction with the receptor underscores the critical role of stereochemistry in determining the pharmacological outcome at alpha-2 adrenoceptors.
Alpha-1 Adrenoceptor Binding and Relative Potency
This compound also exhibits binding affinity for alpha-1 adrenoceptors, although its potency at these receptors is considerably lower than its affinity for alpha-2 adrenoceptors. helsinki.fiavma.org Compared to dexmedetomidine, this compound is a weaker ligand at alpha-1 adrenoceptors. avma.org The interaction with alpha-1 adrenoceptors is a notable aspect of its pharmacological profile, as activation of these receptors can lead to effects that functionally oppose those mediated by alpha-2 adrenoceptors, such as arousal. avma.org
Non-Adrenergic Receptor Affinity
This compound, as a component of the racemic mixture medetomidine, possesses an imidazole (B134444) chemical structure. core.ac.uk This structural feature confers an affinity for non-adrenergic imidazoline (B1206853) receptors. core.ac.ukkyoto-u.ac.jp Dexmedetomidine, the other enantiomer in medetomidine, also demonstrates affinity for these receptors, although it is weaker than its affinity for α2-adrenoceptors. core.ac.ukkyoto-u.ac.jp
Imidazoline receptors are classified into subtypes, with I1 and I2 being prominent. zoetis.com.br The binding of α2-adrenergic agonists with an imidazoline structure to these receptors is thought to contribute to some of their physiological effects. zoetis.com.brcabidigitallibrary.org For instance, the hypotensive effect of certain α2-agonists may be partly mediated by imidazoline receptors located in the ventral medulla. core.ac.uk Additionally, these receptors are presumed to be involved in providing protection against arrhythmias induced by adrenaline. core.ac.uk While the pharmacological significance of imidazoline receptor binding for medetomidine is acknowledged, specific research detailing the isolated effects and binding affinities of this compound at these receptor subtypes is not extensively characterized. acs.org
Intracellular Signal Transduction Mechanisms
The cellular effects of this compound are initiated by its interaction with cell surface receptors, which triggers a cascade of intracellular signaling events. These mechanisms are central to understanding its pharmacological profile, which in some systems appears to be opposite to that of its enantiomer, dexmedetomidine.
The canonical signaling pathway for α2-adrenoceptor agonists involves coupling to inhibitory G-proteins (Gi), which in turn inhibit the enzyme adenylyl cyclase. core.ac.ukhelsinki.fi This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) 3', 5'-monophosphate (cAMP). core.ac.ukzoetis.com.brhelsinki.finih.gov
However, studies on human erythroleukemia (HEL) cells, which have constitutively active α2-receptors, have shown that this compound acts as an inverse agonist. google.com In contrast to α2-agonists that inhibit cAMP production, this compound was found to further stimulate forskolin-stimulated cAMP production. google.com At a concentration of 10 μM, this compound produced a 42±27% increase in cAMP levels, with a dose-dependent effect demonstrating an EC50 value of 150±105 nM. google.com This suggests that this compound can shift the equilibrium of the receptor population from an active to an inactive state, thereby enhancing the signal generated by a stimulator like forskolin. google.com In contrast, dexmedetomidine has been shown to suppress cAMP formation. kyoto-u.ac.jpcore.ac.uk
Table 1: Comparative Effects on Forskolin-Stimulated cAMP Production in HEL Cells
| Compound | Concentration | Effect on cAMP Production | Reference |
|---|---|---|---|
| This compound | 10 μM | Increase (42±27 %) | google.com |
| α-2 Agonists | - | Dose-dependent inhibition | google.com |
This table illustrates the opposing effects of this compound and typical α-2 agonists on cyclic AMP levels in a specific cell line.
The regulation of intracellular calcium (Ca²⁺) is another critical signaling pathway affected by α2-adrenoceptor ligands. Stimulation of α2-receptors can lead to a decrease in calcium ion conductance through the direct regulation of voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release. zoetis.com.br
In HEL cells, α2-adrenergic agonists like UK 14,304 induce a dose-dependent increase in the intracellular concentration of Ca²⁺. google.comnih.gov Conversely, this compound demonstrated an inverse agonist effect by causing a dose-dependent decrease in intracellular Ca²⁺ levels. google.comnih.gov At a 10 μM concentration, this compound resulted in a reduction of 17±2 nM in Ca²⁺ levels, with an EC50 of 761±502 nM. google.com This finding further supports the characterization of this compound as an inverse agonist at the α2-adrenoceptor in this system, acting to reduce the receptor's constitutive activity. google.com In other systems, such as vascular smooth muscle cells, the agonist dexmedetomidine can mobilize Ca²⁺ from intracellular stores and the extracellular space to increase cytosolic concentrations. nih.gov
Table 2: Comparative Effects on Intracellular Calcium Mobilization in HEL Cells
| Compound | Concentration | Effect on Intracellular Ca²⁺ | Reference |
|---|---|---|---|
| This compound | 10 μM | Decrease (-17±2 nM) | google.com |
| UK 14,304 (α-2 Agonist) | 10 μM | Increase | google.com |
| Rauwolscine | 1 μM | Decrease | google.comnih.gov |
This table compares the effects of this compound, an agonist, and an antagonist on intracellular calcium in a specific cell line.
Alpha-2 adrenergic receptors are classic G-protein coupled receptors (GPCRs). core.ac.ukhelsinki.fi Upon agonist binding, the receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gi/o family. core.ac.uknih.gov This coupling is blocked by pertussis toxin (PTX). researchgate.nettocris.comrndsystems.com Pertussis toxin is a bacterial toxin that catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins. tocris.complos.org This modification prevents the G-protein from interacting with the activated receptor, effectively uncoupling the receptor from its downstream signaling effectors, such as adenylyl cyclase. plos.org
Given that the effects of this compound are mediated through the α2-adrenoceptor, its signal transduction is dependent on this G-protein coupling mechanism. google.com Therefore, the intracellular actions of this compound, including its inverse agonist effects on cAMP and Ca²⁺ levels, are expected to be sensitive to and inhibited by pretreatment with pertussis toxin. Studies have confirmed that for α2-adrenoceptors, the inhibition of forskolin-stimulated cAMP production is mediated through pertussis toxin-sensitive G-proteins. researchgate.net
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. thermofisher.comfrontiersin.org Key MAPK subfamilies include JNK (c-Jun N-terminal kinase) and p38 MAPK, which are often referred to as stress-activated MAPKs. nih.gov
Research into the enantiomer, dexmedetomidine, has revealed its ability to modulate these pathways. In isolated rat aortic smooth muscle, dexmedetomidine was shown to induce the phosphorylation of both JNK and p38 MAPK, an effect that contributed to its contractile response. nih.gov Furthermore, in neonatal rats, the neuroprotective effects of dexmedetomidine against isoflurane-induced neuroapoptosis were found to involve the JNK and p38 MAPK pathways. nih.gov
While the involvement of the JNK and p38 MAPK pathways is established for the pharmacologically active enantiomer dexmedetomidine, specific investigations into the direct modulatory effects of this compound on these kinase cascades have not been extensively reported. Further research is required to determine if this compound has any significant activity, either agonistic or antagonistic, within the MAPK signaling network.
Membrane Interactivity and Stereostructural Determinants
Research has shown that the interaction of these compounds with lipid bilayers can influence membrane fluidity. journaljammr.comspringermedizin.de Studies using unilamellar vesicles to mimic various cell membranes—such as those of peripheral nerves, central nerve cells, and cardiomyocytes—have revealed that Dexmedetomidine increases membrane fluidity more potently than this compound. journaljammr.com This difference in membrane interactivity is consistent with their differing lipophilicity and clinical effects. journaljammr.com
The presence of cholesterol in membranes is a key factor in the enantioselective interaction of these isomers. journaljammr.com The difference in membrane interactivity between Dexmedetomidine and this compound is most pronounced in the superficial region of the lipid bilayer. journaljammr.comspringermedizin.de This stereospecific interaction is thought to be influenced by the 3β-hydroxyl group of cholesterol located near the membrane surface. journaljammr.comspringermedizin.de Replacing cholesterol with its epimer, epicholesterol, has been shown to reverse the rank order of their membrane-interacting potency, further highlighting the importance of stereostructure in membrane interactions. journaljammr.comspringermedizin.de
Interestingly, while both Dexmedetomidine and this compound interact with biomimetic membranes, their effect on lipid raft model membranes is significantly weaker. journaljammr.comaboutscience.eu This suggests that lipid rafts may not be the primary site of action for the enantioselective effects of these α2-agonists. journaljammr.comaboutscience.eu
While this compound is generally considered the inactive isomer, some studies suggest it may not be entirely inert. researchgate.netmdpi.com At high doses, this compound has been observed to potentially reduce the sedative effects of Dexmedetomidine and influence cardiovascular parameters. researchgate.netmdpi.com There is also evidence to suggest a potential for pharmacokinetic interaction between the two enantiomers, with the possibility of this compound affecting the elimination of Dexmedetomidine. mdpi.com Furthermore, this compound has been reported to exhibit inverse agonism at α2A-adrenoceptors in certain experimental systems. mdpi.com
The stereoselectivity of the α2-adrenoceptor for the (S)-enantiomer, Dexmedetomidine, is a critical factor in the pharmacological activity of medetomidine. helsinki.finih.gov This high degree of stereospecificity suggests a well-defined binding pocket on the receptor that preferentially accommodates the (S)-isomer. nih.gov The α2/α1 selectivity ratio for medetomidine is significantly high, indicating its potent and specific action at α2-adrenoceptors compared to α1-adrenoceptors. nih.govnih.gov
Table 1: Comparative Membrane Interactivity of Medetomidine Isomers and Clonidine
| Compound | Effect on Membrane Fluidity | Interaction with Biomimetic Membranes (Neuro-mimetic & Cardiomyocyte-mimetic) | Interaction with Lipid Raft Model Membranes |
| Dexmedetomidine | Increases fluidity journaljammr.comspringermedizin.de | High interactivity journaljammr.comspringermedizin.de | Weak effect journaljammr.comaboutscience.eu |
| This compound | Increases fluidity (less potent than Dexmedetomidine) journaljammr.comaboutscience.eu | Lower interactivity than Dexmedetomidine journaljammr.com | Weak effect journaljammr.comaboutscience.eu |
| Clonidine | Increases fluidity (less potent than Dexmedetomidine) journaljammr.com | Lower interactivity than Dexmedetomidine journaljammr.com | Weak effect journaljammr.comaboutscience.eu |
Table 2: Stereostructural and Receptor Selectivity Data
| Compound | Enantiomer | Primary Receptor Target | α2/α1 Selectivity Ratio | Pharmacological Activity |
| Medetomidine | Racemic mixture | α2-adrenoceptor nih.govgoogle.com | 1620 nih.govnih.gov | Agonist noahcompendium.co.uknih.gov |
| Dexmedetomidine | (S)-enantiomer | α2-adrenoceptor helsinki.finih.gov | High | Active isomer wikipedia.orgnih.gov |
| This compound | (R)-enantiomer | α2-adrenoceptor helsinki.fi | Low | Largely inactive isomer, potential for inverse agonism nih.govmdpi.com |
Comparative Preclinical Pharmacodynamics of Levomedetomidine in Animal Models
Absence of Intrinsic Sedative or Hypnotic Responses When Administered Alone
Preclinical studies investigating levomedetomidine administered alone have generally indicated a lack of significant intrinsic sedative or hypnotic effects. In rodent models, high doses of this compound did not elicit the characteristic behavioral changes associated with sedation or hypnosis. For instance, in mice, this compound was found to be without hypnotic effects even at doses of 30 mg/kg, and in some instances, higher doses provoked arousal rather than sedation avma.org. Similarly, in dogs, administration of this compound alone did not produce observable behavioral changes indicative of sedation avma.orghelsinki.fi. While this compound possesses some affinity for alpha-2 adrenoceptors, its pharmacological effects are significantly less pronounced compared to dexmedetomidine (B676) researchgate.net. This diminished activity suggests that, when given in isolation, this compound does not robustly activate the pathways responsible for sedation and hypnosis mediated by alpha-2 adrenoceptor agonism.
Effects on Cerebellar Cyclic Guanosine (B1672433) Monophosphate (cGMP) Content
The nitric oxide/cGMP pathway is implicated in mediating consciousness and pain, and its modulation by alpha-2 adrenoceptor agonists has been investigated. Studies in mice have revealed differential effects of medetomidine (B1201911) enantiomers on cerebellar cyclic guanosine monophosphate (cGMP) content. Specifically, this compound, administered at doses of 100 and 300 µg/kg, was observed to increase cerebellar cGMP levels. In contrast, dexmedetomidine, at doses typically associated with sedation, decreased cerebellar cGMP content avma.org. This finding suggests that this compound’s interaction with the cGMP pathway may differ from that of dexmedetomidine, with this compound potentially promoting excitatory signaling pathways, as cerebellar cGMP is generally increased by stimulatory agents and decreased by sedatives avma.orgcore.ac.uk.
| Compound | Cerebellar cGMP Effect | Dose (µg/kg) | Animal Model | Reference |
| This compound | Increased | 100, 300 | Mouse | avma.org |
| Dexmedetomidine | Decreased | Sedative doses | Mouse | avma.org |
Interaction Profiles in Co-administration with Dexmedetomidine
When combined with dexmedetomidine, this compound exhibits notable interaction profiles, primarily involving the attenuation of dexmedetomidine's primary effects and modulation of cardiovascular parameters.
Attenuation of Dexmedetomidine-Induced Sedation and Analgesia
Preclinical research indicates that this compound can interfere with and reduce the sedative and analgesic effects of dexmedetomidine. Studies in dogs have shown that the administration of higher doses of this compound alongside dexmedetomidine resulted in diminished sedation scores and analgesic efficacy compared to dexmedetomidine alone helsinki.firesearchgate.netmattersnetwork.org. This suggests that this compound may exert an antagonistic effect on the pharmacodynamic actions of dexmedetomidine, potentially by competing for receptor binding or by activating counter-regulatory pathways tandfonline.com.
Pharmacokinetics and Biotransformation in Preclinical Species
Comparative Clearance and Elimination Characteristics
Clearance (CL) is a fundamental pharmacokinetic parameter that describes the rate at which a drug is eliminated from the body. Studies in preclinical species reveal notable differences in the clearance and elimination of medetomidine (B1201911) and its enantiomers.
In dogs , medetomidine and dexmedetomidine (B676) exhibit similar clearance rates, volumes of distribution at steady-state, and terminal half-lives when administered intravenously researchgate.netacs.orgresearchgate.net. However, when levomedetomidine was administered alone in dogs, its clearance was found to be more rapid compared to both racemic medetomidine and dexmedetomidine. For instance, clearance values for this compound were reported as 4.07 ± 0.69 L/h/kg and 3.52 ± 1.03 L/h/kg for different doses, whereas racemic medetomidine had a clearance of 1.26 ± 0.44 L/h/kg, and dexmedetomidine had a clearance of 1.24 ± 0.48 L/h/kg researchgate.net.
In contrast, rats demonstrate higher volume of distribution (8.2 L/kg) and clearance rates (88.5 mL/min/kg) compared to dogs and cats, with elimination half-lives remaining similar (1.09 h) researchgate.netnih.gov. Cats show pharmacokinetic parameters that are more comparable to dogs, with similar apparent volumes of distribution (2.8 L/kg for dogs, 3.5 L/kg for cats), clearance rates (27.5 mL/min/kg for dogs, 33.4 mL/min/kg for cats), and elimination half-lives (0.97 h for dogs, 1.6 h for cats) nih.gov.
Across preclinical species, medetomidine is primarily metabolized via hydroxylation mediated by cytochrome P450 (CYP) enzymes researchgate.netacs.orgresearchgate.netnih.gov. The primary route of elimination is renal excretion, although rats also exhibit significant excretion through the feces researchgate.netresearchgate.netnih.gov.
Table 1: Comparative Pharmacokinetic Parameters in Preclinical Species
| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Elimination Half-life (h) | Primary Elimination Route |
| Dogs | 2.8 | 27.5 | 0.97 | Kidneys |
| Cats | 3.5 | 33.4 | 1.6 | Kidneys |
| Rats | 8.2 | 88.5 | 1.09 | Kidneys, Feces |
Note: Data for dogs and cats are based on studies with medetomidine or dexmedetomidine, as specific data for this compound across all parameters and species are not always segregated.
Enantiomeric Plasma Concentration Ratios Following Racemic Medetomidine Administration
When medetomidine is administered as a racemic mixture (containing equal parts of dexmedetomidine and this compound), studies have investigated the plasma concentrations of each enantiomer. In beagle dogs, following the administration of racemic medetomidine, the plasma concentrations of this compound were observed to be approximately 51.4% (ranging from 51.4% to 56.1%) lower than those of dexmedetomidine nih.gov. Importantly, dexmedetomidine's pharmacokinetic profile did not appear to be significantly altered when administered as part of the racemic mixture compared to its administration as a pure enantiomer in these canine subjects nih.gov. This suggests that the disposition of dexmedetomidine is not substantially influenced by the presence of this compound in vivo in this species.
Assessment of Chiral Conversion Stability in Biological Systems
The stability of a drug's stereochemistry within biological systems is a critical factor in its pharmacokinetic profile. Research indicates that for dexmedetomidine, there is no significant chiral inversion to the inactive this compound enantiomer observed in humans nih.gov. While direct studies on the chiral conversion stability of this compound to dexmedetomidine or vice versa specifically in preclinical species are not extensively detailed in the provided search results, the general understanding from related studies suggests that such interconversion is not a prominent metabolic pathway for medetomidine's enantiomers. The focus of metabolism studies tends to be on the differential metabolism and clearance of the individual enantiomers rather than their interconversion.
Metabolomic Studies of this compound Biotransformation
The biotransformation of medetomidine involves several pathways, primarily hydroxylation and glucuronidation. In preclinical species like rats, hydroxylation of a methyl substituent is a major biotransformation pathway in vitro. The major urinary metabolites identified include the glucuronide of hydroxymedetomidine and medetomidine carboxylic acid nih.gov. Medetomidine itself is found in minimal amounts in urine, depending on the administered dose nih.gov.
In humans, dexmedetomidine metabolism is predominantly characterized by direct N-glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes such as UGT2B10 and UGT1A4, and to a lesser extent, hydroxylation by CYP enzymes, particularly CYP2A6 nih.govnih.govnih.govresearchgate.netresearchgate.net. Metabolomic studies, in a broader sense, aim to comprehensively analyze all metabolites within a biological system to understand biochemical activity and cellular responses uni-konstanz.de. While specific comprehensive metabolomic studies focusing solely on this compound's biotransformation are not explicitly detailed, research into the enantioselective metabolism of medetomidine highlights the role of UGT enzymes, with UGT2B10 showing significant enantioselectivity, often exhibiting higher intrinsic clearance for this compound compared to dexmedetomidine nih.govresearchgate.netresearchgate.netresearchgate.net. This enantioselective metabolism contributes to the differential pharmacokinetic profiles of the two enantiomers.
Table 2: Identified Metabolites and Metabolic Pathways of Medetomidine/Dexmedetomidine
| Compound | Primary Metabolic Pathways | Identified Metabolites | Species (Primary Focus) |
| Medetomidine | Hydroxylation (CYPs), Glucuronidation (UGTs) | Hydroxymedetomidine, Medetomidine carboxylic acid, Glucuronides | Rats, Dogs |
| Dexmedetomidine | N-Glucuronidation (UGT2B10, UGT1A4), Hydroxylation (CYP2A6) | N-Glucuronides, O-Glucuronides, Hydroxylated metabolites | Humans |
| This compound | N-Glucuronidation (UGT2B10, UGT1A4) (enantioselective) | N-Glucuronides (e.g., LG1) | Humans (in vitro) |
Advanced Research Methodologies and Analytical Techniques for Levomedetomidine
Chiral Separation and Quantification in Biological Matrices
The accurate quantification of levomedetomidine, distinct from its enantiomer dexmedetomidine (B676), in complex biological samples such as plasma is fundamental for detailed pharmacokinetic studies. This requires highly specific and sensitive chiral separation techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the enantioselective determination of medetomidine (B1201911) isomers. Researchers have developed and validated robust methods capable of separating and quantifying this compound and dexmedetomidine in plasma from various species.
A key component of these methods is the use of chiral stationary phases. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, have proven effective. For instance, a cellulose tris(4-methylbenzoate)-based chiral column has been successfully used to separate the two enantiomers in a short chromatographic run time. nih.gov Similarly, a Chiralcel OJ-3R column, which is a polysaccharide cellulose-based chiral column, demonstrated high potential for successful chiral resolution in equine plasma. nih.gov
Method validation is critical to ensure the reliability of the analytical results. These validated LC-MS/MS methods typically exhibit excellent linearity over a specified concentration range, with correlation coefficients (R²) greater than 0.99. nih.gov The precision and accuracy of these methods are also rigorously assessed, with within- and between-session variations generally below 15%. nih.gov The sensitivity of these assays is demonstrated by low limits of quantification (LLOQ), often reaching levels as low as 0.1 to 0.2 ng/mL for both this compound and dexmedetomidine in plasma. nih.govnih.gov Sample preparation commonly involves techniques like liquid-liquid extraction with solvents such as ethyl acetate, which provides a clean extract for analysis. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Medetomidine Enantiomers in Dog Plasma
| Parameter | Value | Reference |
|---|---|---|
| Chiral Column | Cellulose tris(4-methylbenzoate)-based | nih.gov |
| Linearity (R²) | > 0.99 | nih.gov |
| Concentration Range | 0.1 - 25 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | nih.gov |
| Accuracy & Precision | < 15% | nih.gov |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate) | nih.gov |
Capillary electrophoresis (CE) represents another powerful technique for the enantiomeric analysis of chiral compounds like medetomidine. nih.gov This method is particularly useful for determining enantiomeric purity. nih.gov The principle of separation in CE for enantiomers relies on the addition of a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility.
For the enantiomers of medetomidine, sulfated β-cyclodextrin has been identified as an effective chiral selector. nih.gov A Quality by Design (QbD) approach has been utilized to develop and optimize a CE-based limit test for quantifying this compound as an enantiomeric impurity in dexmedetomidine. nih.gov The optimized conditions involved a 50 mM sodium phosphate (B84403) buffer at pH 6.5, containing 40 mg/mL of sulfated β-cyclodextrin, with the separation carried out at 17°C and an applied voltage of 10 kV. nih.gov Validation of this method demonstrated acceptable precision and accuracy for determining this compound at the 0.1% level. nih.gov
Table 2: Optimized Conditions for Capillary Electrophoresis Enantioseparation of Medetomidine Isomers
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Selector | Sulfated β-cyclodextrin | nih.gov |
| Buffer | 50 mM Sodium Phosphate | nih.gov |
| Buffer pH | 6.5 | nih.gov |
| Temperature | 17°C | nih.gov |
| Voltage | 10 kV | nih.gov |
In Vitro Receptor Binding and Functional Assay Systems
In vitro receptor binding and functional assays are essential for characterizing the interaction of this compound with its molecular targets, primarily the α2-adrenergic receptors. These assays help determine the affinity and functional activity of the compound at different receptor subtypes.
Radioligand binding assays are commonly used to determine the affinity of a ligand for a receptor. nih.gov These assays involve competition between a radiolabeled ligand and the unlabeled compound of interest (this compound) for binding to the receptor. nih.gov The results are typically expressed as an IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand), which can be used to calculate the equilibrium dissociation constant (Ki). nih.gov Studies on medetomidine, which is a racemic mixture of this compound and dexmedetomidine, have shown a high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of 1620:1. vasg.orgnih.gov The pharmacological activity of medetomidine is predominantly attributed to the dexmedetomidine enantiomer. helsinki.fi
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. This compound has been described as a protean agonist at the α2A-adrenergic receptor. helsinki.fiplos.org This means its functional effect can vary depending on the specific cellular context and signaling pathways. For instance, in some cell systems, this compound acts as a positive agonist, causing an inhibition of cAMP production. plos.org In other cell systems, it can act as an inverse agonist, leading to an increase in cAMP production. plos.org This highlights the complexity of its interaction with the receptor and the subsequent cellular response.
Experimental Animal Models for Pharmacodynamic and Pharmacokinetic Characterization
In vivo studies using experimental animal models, such as dogs and rats, are indispensable for understanding the pharmacodynamic (PD) and pharmacokinetic (PK) profiles of this compound. These studies provide crucial information on how the compound is absorbed, distributed, metabolized, and excreted, as well as its physiological effects in a living organism.
Pharmacodynamic studies in dogs have demonstrated that this compound, unlike its dextro-enantiomer, does not cause apparent sedation or analgesia and has no significant effect on cardiovascular parameters when administered alone. nih.gov However, when administered at high doses in combination with dexmedetomidine, this compound has been shown to reduce the sedative and analgesic effects of dexmedetomidine while enhancing bradycardia. nih.gov
Pharmacokinetic studies in dogs have revealed stereoselective differences between the two enantiomers. The clearance of this compound is significantly more rapid than that of dexmedetomidine. nih.gov Following administration of the racemic mixture, plasma concentrations of this compound are substantially lower than those of dexmedetomidine. researchgate.net For example, one study reported that this compound plasma concentrations were over 50% lower than those of dexmedetomidine in the racemic group. researchgate.net
Table 3: Comparative Pharmacokinetic Clearance in Dogs
| Compound | Clearance (L/h/kg) | Reference |
|---|---|---|
| This compound (20 µg/kg) | 4.07 ± 0.69 | nih.gov |
| This compound (10 µg/kg) | 3.52 ± 1.03 | nih.gov |
| Dexmedetomidine (20 µg/kg) | 1.24 ± 0.48 | nih.gov |
| Dexmedetomidine (10 µg/kg) | 0.97 ± 0.33 | nih.gov |
| Racemic Medetomidine (40 µg/kg) | 1.26 ± 0.44 | nih.gov |
Computational Approaches for Ligand-Receptor Binding Kinetics
Computational methods, including molecular dynamics (MD) simulations, are increasingly used to investigate the kinetics of ligand-receptor binding at an atomic level. nih.gov These approaches can provide valuable insights into the association (kon) and dissociation (koff) rates of a drug with its target, which are critical determinants of its in vivo efficacy. ibmc.msk.ru Understanding the molecular features that govern the binding kinetics can aid in the rational design of drugs with desired properties. researchgate.net
For α2-adrenergic receptor ligands, computational models can help explain complex pharmacological phenomena. For example, the protean agonism of this compound at the α2A-adrenergic receptor has been explored using kinetic models of G protein-coupled receptor (GPCR) signaling. plos.org These simulations suggest that small variations in cell-specific parameters, such as the expression levels of receptors and G proteins or the rate constant for G protein activation, can cause the cellular response to switch from positive to inverse agonism. plos.org
Furthermore, molecular dynamics simulations have been used to study the interactions of medetomidine-based compounds with the α2A-adrenergic receptor. nih.gov By simulating the dynamic behavior of the ligand within the receptor's binding pocket, these computational studies can help identify key amino acid residues involved in binding and elucidate the structural basis for the ligand's activity. nih.gov Such computational approaches are powerful tools for exploring the mechanistic details of ligand-receptor interactions that are often difficult to probe through experimental methods alone. uni-heidelberg.de
Emerging Research Avenues and Translational Concepts in Levomedetomidine Research Preclinical Focus
Utilization as a Research Tool for Elucidating Mechanisms of Action of Alpha-2 Adrenoceptor Agonists and Antagonists
Levomedetomidine, the l-enantiomer (B50610) of medetomidine (B1201911), has proven to be an invaluable tool in preclinical research for dissecting the intricate mechanisms of alpha-2 adrenoceptor agonists and antagonists. researchgate.netnih.gov While its sibling molecule, dexmedetomidine (B676), is the pharmacologically active component responsible for sedation and analgesia through potent alpha-2 adrenoceptor agonism, this compound is generally considered inactive at typical doses. researchgate.nethelsinki.finih.govmsu.ru This stereospecificity is crucial for researchers. By comparing the effects of dexmedetomidine, the racemic mixture medetomidine, and this compound, scientists can isolate and attribute specific physiological responses to the activation of alpha-2 adrenoceptors.
Studies in various animal models, including dogs, have demonstrated that this compound itself does not produce significant behavioral changes, sedation, or analgesia. helsinki.finih.govavma.org However, when administered at high doses, it can exhibit some pharmacological activity, including antagonizing the sedative and analgesic effects of dexmedetomidine. researchgate.netnih.govavma.org This antagonistic action at high concentrations further solidifies its utility in defining the receptor-mediated effects of alpha-2 agonists. For instance, research has shown that high doses of this compound can decrease the quality of sedation produced by dexmedetomidine. researchgate.net
The distinct pharmacological profiles of the medetomidine enantiomers allow for detailed structure-action relationship studies at alpha-2 adrenoceptors. researchgate.net By using this compound as a control, researchers can confirm that the observed effects of dexmedetomidine are indeed mediated by its specific interaction with the alpha-2 adrenoceptor and not due to off-target effects. This is essential for understanding the precise signaling pathways and downstream cellular events initiated by alpha-2 adrenoceptor activation. helsinki.fi The ability to inhibit the actions of dexmedetomidine with specific alpha-2 adrenoceptor antagonists like atipamezole (B1667673) further validates the receptor-specific nature of these interactions. researchgate.net
Exploration in Neuroprotection Research in Experimental Models
Recent preclinical research has highlighted the potential of alpha-2 adrenoceptor agonists, primarily dexmedetomidine, in the field of neuroprotection. While direct research on this compound's neuroprotective properties is less abundant, its use as a comparative tool remains significant in validating the mechanisms attributed to dexmedetomidine.
Reduction of Neuronal Damage Following Ischemic and Traumatic Insults
In experimental models of brain injury, such as traumatic brain injury (TBI) and cerebral ischemia, dexmedetomidine has demonstrated neuroprotective effects. researchgate.netscirp.orgnih.gov It is believed to mitigate neuronal damage by reducing neuroinflammation and apoptosis. scirp.org Animal models of TBI have shown that dexmedetomidine can reduce cell death in the hippocampus. researchgate.net The neuroprotective effects are often linked to the activation of alpha-2 adrenoceptors, which can modulate neurotransmitter release and reduce excitotoxicity, a key contributor to secondary injury cascades following ischemic and traumatic events. researchgate.netmdpi.comconsensus.app Although not directly neuroprotective itself, this compound serves as a crucial control in these studies to confirm that the observed benefits are due to the specific alpha-2 agonistic properties of dexmedetomidine. researchgate.net
Promotion of Neurogenesis
The potential for alpha-2 adrenergic agonists to influence the generation of new neurons, or neurogenesis, is an emerging area of investigation. smolecule.comrug.nl Studies have suggested that sleep deprivation can impair neurogenesis, and that dexmedetomidine may mitigate these effects. researchgate.net Research in animal models indicates that dexmedetomidine can influence the proliferation and maturation of neurons, potentially through its interaction with alpha-2 adrenoceptors. researchgate.net For example, in neonatal rats, dexmedetomidine has been shown to attenuate hyperoxia-induced injury related to neurogenesis and plasticity. researchgate.net The role of this compound in these studies is to help differentiate the specific receptor-mediated effects on neurogenesis from other potential pharmacological actions.
Modulation of Neuroinflammation
Neuroinflammation is a critical component of the secondary injury cascade following brain trauma and ischemia, contributing significantly to neuronal damage. mdpi.comimrpress.comcam.ac.uk Dexmedetomidine has been shown to modulate neuroinflammation in various preclinical models. smolecule.comnih.govnih.gov It can inhibit the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines. nih.govnih.gov This anti-inflammatory effect is believed to be mediated, at least in part, through the activation of alpha-2 adrenergic receptors. nih.gov Studies in rats with spinal cord injury have demonstrated that dexmedetomidine significantly improves neurological outcomes by modulating neuroinflammation, an effect that is partially reversed by an alpha-2 adrenergic receptor antagonist. nih.gov this compound's role as an inactive stereoisomer is vital in these investigations to confirm that the modulation of neuroinflammation is a direct consequence of alpha-2 adrenoceptor agonism by dexmedetomidine.
Investigating Potential Roles in Other Research Areas (e.g., cancer research, cardiovascular research, respiratory research in animal models)
The specific properties of this compound are also being leveraged in other preclinical research domains to understand the role of alpha-2 adrenoceptors in various physiological and pathological processes.
Cardiovascular Research: In cardiovascular research, this compound is used to dissect the specific cardiovascular effects of alpha-2 adrenoceptor agonists. While dexmedetomidine causes complex cardiovascular responses, including initial hypertension followed by hypotension and bradycardia, this compound at high doses has been observed to enhance the bradycardia caused by dexmedetomidine in dogs. researchgate.nethelsinki.finih.govavma.org This finding suggests a complex interaction and highlights the importance of studying the individual enantiomers to fully understand the cardiovascular effects of racemic medetomidine. nih.govavma.org The use of various animal models, such as dogs, is crucial in this field due to species-specific differences in cardiovascular responses to these agents. helsinki.fivetbooks.ir
Respiratory Research: Animal models are essential for studying the effects of drugs on the respiratory system. kcl.ac.ukmdpi.comnih.govdergipark.org.tr Dexmedetomidine is known to have minimal effects on respiratory drive, which is a significant advantage in clinical settings. nih.gov Preclinical studies in animal models help to elucidate the mechanisms behind this respiratory stability. This compound can be used in these models to confirm that the respiratory effects (or lack thereof) are specifically linked to the alpha-2 agonistic activity of dexmedetomidine.
Cancer Research: The use of animal models is fundamental in cancer research to understand tumor biology and develop new therapies. mdpi.comdkfz.deicr.ac.uk While direct research linking this compound to cancer is limited, the study of adrenergic receptor pathways in cancer is an active area. The distinct pharmacological profiles of this compound and dexmedetomidine could potentially be used to investigate the role of alpha-2 adrenoceptors in tumor growth and metastasis in preclinical cancer models.
Implications for Pharmaceutical Manufacturing and Chiral Waste Management
The production of single-enantiomer drugs like dexmedetomidine has significant implications for pharmaceutical manufacturing and waste management, primarily due to the generation of the "unwanted" enantiomer, in this case, this compound. acs.orgacs.org
Traditionally, dexmedetomidine is produced by the resolution of racemic medetomidine, a process that separates the two enantiomers. acs.orgacs.org This method, however, is inefficient, with a low recovery of the desired (S)-enantiomer (dexmedetomidine) and the production of a substantial amount of chiral waste enriched in the (R)-enantiomer (this compound). acs.orgacs.org A significant challenge has been the inability to racemize this this compound-rich waste in a safe and practical manner, meaning it cannot be easily converted back to the racemic mixture for another round of resolution. acs.orgacs.org
To address this, new synthetic routes are being developed that avoid the late-stage resolution of medetomidine. One innovative approach involves the resolution of a precursor molecule, 2-(2,3-dimethylphenyl)propionic acid, at an earlier stage in the synthesis. acs.orgacs.org The desired (S)-enantiomer of this acid is then used to synthesize dexmedetomidine. Crucially, the "unwanted" (R)-enantiomer-enriched waste from this precursor can be readily and safely racemized and recycled back into the process. acs.orgacs.org This strategy significantly reduces the amount of chiral waste, making the manufacturing process more sustainable and cost-effective. acs.orgacs.org The development of such efficient and "green" analytical methods for chiral separation, like chiral capillary electrophoresis, is also a key area of research in pharmaceutical quality control. mdpi.commdpi.com
Table of Research Findings for this compound
| Research Area | Key Finding | Implication |
|---|---|---|
| Alpha-2 Adrenoceptor Mechanisms | Largely inactive at typical doses, but can antagonize dexmedetomidine's effects at high doses. researchgate.netnih.govavma.org | Serves as an essential control to isolate and study the specific effects of alpha-2 adrenoceptor agonism by dexmedetomidine. researchgate.net |
| Neuroprotection (Ischemic/Traumatic Injury) | Used as a comparator to confirm that the neuroprotective effects observed with dexmedetomidine are due to its specific alpha-2 agonist activity. researchgate.net | Validates the mechanism of action for potential neuroprotective therapies targeting the alpha-2 adrenoceptor. |
| Neurogenesis | Helps differentiate specific receptor-mediated effects of dexmedetomidine on neuronal proliferation and maturation. researchgate.net | Contributes to understanding the role of alpha-2 adrenoceptors in neuronal repair and plasticity. |
| Neuroinflammation | As an inactive control, it confirms that the anti-inflammatory effects of dexmedetomidine are mediated through alpha-2 adrenoceptor activation. nih.gov | Supports the development of targeted anti-inflammatory strategies for neurological disorders. |
| Cardiovascular Research | High doses can enhance bradycardia induced by dexmedetomidine in dogs. researchgate.nethelsinki.finih.govavma.org | Reveals complex interactions between the enantiomers and highlights the importance of studying them individually to understand cardiovascular effects. |
| Pharmaceutical Manufacturing | Traditional synthesis of dexmedetomidine from racemic medetomidine generates significant this compound as chiral waste. acs.orgacs.org | Drives the development of more sustainable and efficient synthetic routes that allow for the racemization and recycling of the unwanted enantiomer. acs.orgacs.org |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Dexmedetomidine | |
| Medetomidine | |
| Atipamezole | |
| 2-(2,3-dimethylphenyl)propionic acid | |
| Norepinephrine | |
| Epinephrine | |
| Clonidine | |
| Ketamine | |
| Butorphanol | |
| Midazolam | |
| Propofol | |
| Isoflurane | |
| Halothane | |
| Fentanyl | |
| Detomidine | |
| Xylazine | |
| Azepexole | |
| Lorazepam | |
| Atorvastatin | |
| Rosuvastatin | |
| Simvastatin | |
| Penicillin |
Future Directions and Unresolved Questions in Levomedetomidine Research
Comprehensive Elucidation of its Precise Pharmacological Efficacy and Potency Across All Receptor Subtypes
A primary area for future research is the detailed characterization of levomedetomidine's interaction with a wide array of receptor subtypes. While it is generally considered the "inactive" enantiomer of medetomidine (B1201911), studies have shown that it is not entirely devoid of pharmacological activity. A more granular understanding of its binding affinities and functional effects is crucial.
Current knowledge indicates that this compound possesses a significantly lower selectivity for α2-adrenoceptors over α1-adrenoceptors when compared to dexmedetomidine (B676). The α2/α1 selectivity ratio for this compound has been reported to be 23, a stark contrast to the 1620 ratio of the racemic mixture, medetomidine. sigmaaldrich.comvasg.org This suggests a relatively higher potential for α1-adrenoceptor-mediated effects, which could functionally antagonize the hypnotic responses typically associated with α2-adrenoceptor agonism. sigmaaldrich.com
In radioligand binding assays, this compound has been shown to bind to all α2-adrenoceptor subtypes, albeit with a lower affinity than dexmedetomidine. nih.gov However, specific quantitative data, such as Ki (binding affinity) and EC50/IC50 (functional potency/inhibition) values for this compound at the individual α2A, α2B, and α2C adrenoceptor subtypes, are not yet comprehensively documented in publicly available literature. Future research should aim to establish a complete binding and functional profile of this compound across all adrenergic receptor subtypes.
Furthermore, a broad screening of this compound against a comprehensive panel of other neurotransmitter receptors and ion channels is warranted. While medetomidine has been shown to have negligible affinity for β-adrenoceptors, serotonin, muscarinic, dopamine, or tryptamine (B22526) receptors, a similar comprehensive profile for this compound is not as well-established. nih.gov Such studies would definitively clarify its receptor selectivity and identify any potential off-target effects that could be of pharmacological interest.
| Compound | α2/α1 Selectivity Ratio |
|---|---|
| Medetomidine (racemic) | 1620 |
| This compound | 23 |
Deeper Understanding of Its Inverse Agonist Properties in Diverse Biological Systems
One of the most intriguing aspects of this compound's pharmacology is its potential to act as an inverse agonist at α2-adrenoceptors. sigmaaldrich.com Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal or constitutive activity, an effect distinct from neutral antagonists which simply block agonist binding.
In vitro studies have suggested that this compound's functional effect can be context-dependent, acting as either a weak partial agonist or an inverse agonist depending on the test system and the constitutive activity of the receptors. sigmaaldrich.com In one study utilizing a human cell culture system, this compound was described as an inverse agonist because it uncoupled active α2-adrenergic receptors, leading to a decrease in intracellular calcium ([Ca2+]) and an inhibition of cyclic AMP (cAMP) function. helsinki.fihelsinki.firesearchgate.net This finding is significant as it suggests that this compound may not simply be an inactive enantiomer but could actively modulate α2-adrenoceptor signaling in a manner opposite to that of its counterpart, dexmedetomidine.
Future research should focus on a more in-depth characterization of these inverse agonist properties across a variety of biological systems. This includes:
Investigating different cell lines and tissues: The expression levels of receptors and the presence of specific G proteins can influence the degree of constitutive activity and, therefore, the observed effects of an inverse agonist.
Exploring the three α2-adrenoceptor subtypes: It is currently unknown if the inverse agonist effects of this compound are subtype-specific.
In vivo studies: Translating these in vitro findings to in vivo models is a critical next step to understand the physiological consequences of α2-adrenoceptor inverse agonism.
A deeper understanding of these properties could reveal novel therapeutic applications for this compound or compounds with a similar pharmacological profile.
| Parameter | Observed Effect |
|---|---|
| Intracellular Calcium ([Ca2+]) | Reduction |
| Cyclic AMP (cAMP) Production | Enhancement (due to inhibition of adenylyl cyclase being lifted) |
Development of Novel Research Compounds Based on this compound's Unique Pharmacological Profile
The unique pharmacological profile of this compound, particularly its lower α2/α1 selectivity and potential inverse agonism, makes the general medetomidine scaffold an interesting starting point for the development of novel research compounds. While research specifically using this compound as a chemical scaffold is not widely published, studies on medetomidine analogs provide valuable insights into the structure-activity relationships of this class of compounds. core.ac.ukinvivochem.comnih.gov
Future drug design and development could explore modifications of the medetomidine structure to:
Enhance inverse agonist properties: By systematically altering the chemical structure, it may be possible to create more potent and selective α2-adrenoceptor inverse agonists.
Modulate α2/α1 selectivity: The development of ligands with varying degrees of selectivity for α2- versus α1-adrenoceptors could lead to compounds with novel therapeutic effects.
Introduce subtype selectivity: Creating analogs that preferentially bind to one of the α2-adrenoceptor subtypes could lead to more targeted pharmacological interventions with fewer side effects.
Standardization of Purity and Optical Quality for Research-Grade this compound
As research into the specific effects of this compound intensifies, the need for standardized, high-purity research-grade material becomes paramount. Given that its pharmacological effects can be subtle and are often studied in the context of its interaction with the highly potent dexmedetomidine, even small amounts of enantiomeric impurity could lead to confounding and inaccurate results.
The development and validation of robust analytical methods for the chiral separation of medetomidine enantiomers is therefore a critical area of focus. Several techniques have been successfully employed for this purpose, including:
Chiral High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): Methods utilizing polysaccharide-based chiral stationary phases, such as cellulose (B213188) tris(4-methylbenzoate), have been shown to effectively separate this compound and dexmedetomidine. vasg.orgresearchgate.net
Capillary Electrophoresis (CE): CE-based limit tests have been developed for the determination of this compound as an enantiomeric impurity in dexmedetomidine, demonstrating the high resolving power of this technique. nih.gov
Future efforts should focus on establishing standardized protocols for the routine analysis of the enantiomeric purity of this compound intended for research purposes. This includes defining acceptable limits for dexmedetomidine contamination and ensuring that these standards are widely adopted by chemical suppliers and researchers. The availability of well-characterized, optically pure this compound is essential for the generation of reliable and reproducible scientific data, which will be the foundation for a deeper understanding of its unique pharmacology.
| Technique | Key Features |
|---|---|
| Chiral LC-MS | Utilizes polysaccharide-based chiral stationary phases for effective separation. |
| Capillary Electrophoresis (CE) | High-resolution method suitable for determining enantiomeric impurity. |
Q & A
Q. What are the key considerations for preparing stable stock solutions of Levomedetomidine in vitro?
this compound hydrochloride should be dissolved in solvents like ethanol, DMSO, or DMF, with ethanol (10 mg/mL) and DMSO (20 mg/mL) offering optimal solubility. To minimize organic solvent interference in biological assays, dilute stock solutions further in aqueous buffers (e.g., PBS pH 7.2, solubility ~1 mg/mL). Direct dissolution in aqueous buffers is feasible but requires fresh preparation due to instability beyond 24 hours. Always degas solvents with inert gases to prevent oxidation .
Q. How does this compound’s pharmacological profile differ from its enantiomer, Dexmedetomidine?
this compound, the (R)-enantiomer of medetomidine, lacks intrinsic sedative or analgesic effects in dogs but antagonizes Dexmedetomidine-induced sedation. This stereoselectivity arises from divergent α2-adrenoceptor binding affinities. Experimental designs comparing enantiomers should include receptor-binding assays (e.g., radioligand displacement) and in vivo sedation scoring under controlled dosing regimens .
Q. What stability protocols are recommended for long-term storage of this compound?
Store this compound hydrochloride as a solid at -20°C, with stability exceeding four years. For short-term use, aqueous solutions (prepared in PBS) should be used immediately, while stock solutions in organic solvents (e.g., DMSO) can be stored at -20°C for ≤1 month. Monitor degradation via HPLC with UV detection at 220 nm .
Advanced Research Questions
Q. How can researchers investigate this compound’s stereoselective metabolism by UGT enzymes?
Use liver microsomes or recombinant UGT isoforms incubated with this compound (10–40 μM) to quantify metabolic rates via LC-MS/MS. Linear regression of % initial concentration vs. incubation time (0–50 min) reveals concentration-dependent metabolism. Include controls for enzyme activity (e.g., alamethicin permeabilization) and validate with kinetic parameters (Km, Vmax) .
Q. What experimental designs are optimal for pharmacokinetic studies of this compound?
Employ a crossover design with serial blood sampling in animal models (e.g., dogs) to assess plasma concentration-time profiles. Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations. For enzyme interaction studies, co-administer UGT inhibitors (e.g., probenecid) and compare metabolic clearance rates .
Q. How should contradictory findings about this compound’s sedative effects be addressed?
Conduct systematic reviews to identify methodological variations (e.g., species-specific α2-AR expression, dosing regimens). Replicate key studies under standardized conditions, controlling for variables like age, health status, and co-administered drugs. Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Apply nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves. Report EC50 values with 95% confidence intervals and use ANOVA for multi-group comparisons. Avoid overreliance on p-values; instead, emphasize effect sizes (e.g., Cohen’s d) and clinical relevance .
Methodological Best Practices
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews and GRADE criteria for evidence quality assessment .
- Receptor Binding Assays : Include saturation binding (to determine Bmax and Kd) and competition binding (for Ki calculations) with tritiated ligands like [³H]-RX821002 .
- Solubility Challenges : For aqueous experiments, pre-filter solutions (0.22 μm) to remove particulates and validate concentrations via spectrophotometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
